Aldicarb

C7H14N2O2S

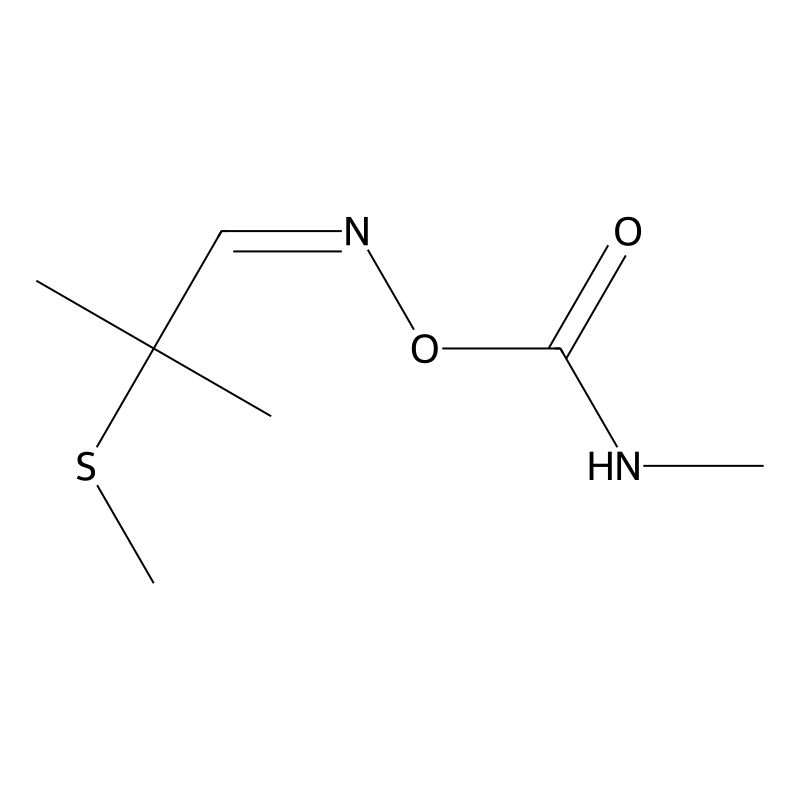

CH3SC(CH3)2CH=NOCONHCH3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C7H14N2O2S

CH3SC(CH3)2CH=NOCONHCH3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sparingly soluble in certain organic solvents, most soluble in chloroform and acetone

Aldicarb solubilities (expressed as %) at various temperatures.

Table: Percent Solubility [Table#3193]

350 g/kg, acetone; 300 g/kg, dichloromethane; 150 g/kg, benzene; 150 g/kg, xylene; all at 25 °C

In water, 4,930 mg/L at 20 °C

Practically insoluble in hexane

Solubility in water, g/100ml at 25 °C: 0.6

Synonyms

Canonical SMILES

Isomeric SMILES

- Aldicarb is an insecticide used to control sucking and chewing pests . It effectively controls a wide variety of insects, mites, and nematodes and is used worldwide on more than 40 economically important crops .

- Aldicarb is applied as subsurface band-in-row soil treatments at 4 kg (AI)/ha . It is commercially available only in granular formulations containing 5% to 10% active ingredient .

- The use of Aldicarb in pest control has shown effective results in controlling a wide variety of pests, contributing to the health and yield of crops .

- Studies have been conducted to understand the toxicology of Aldicarb . It is a potent acetylcholinesterase inhibitor .

- The studies involve the application of Aldicarb to various environments and observing its effects on the local ecosystem .

- The results of these studies have shown that Aldicarb can have significant environmental impacts, including potential hazards to human health and the environment .

- Research has been conducted on the microbial degradation of Aldicarb in soil and water .

- The studies involved the application of Aldicarb to soil and water environments and monitoring its degradation over time .

- The results showed that microbial degradation of Aldicarb is greatly accelerated in re-treated field soil, in flooded soil, and in water .

Pest Control in Agriculture

Environmental Toxicology

Microbial Degradation

Aldicarb is a carbamate insecticide widely recognized for its potent effectiveness against a variety of pests, particularly soil-borne nematodes and foliar insects. It is chemically classified as 2-methyl-2-(methylthio)propionaldehyde-O-methylcarbamoyloxime, with the molecular formula . Aldicarb functions primarily as a cholinesterase inhibitor, preventing the breakdown of acetylcholine in synapses, which leads to prolonged stimulation of muscles and glands. This compound was first synthesized in 1965 and entered commercial use in 1970 under the trade name Temik .

Aldicarb acts as a cholinesterase inhibitor. It binds to the enzyme acetylcholinesterase in the nervous system of insects. This enzyme is responsible for breaking down the neurotransmitter acetylcholine after it transmits nerve impulses. By inhibiting this enzyme, Aldicarb disrupts the nervous system, leading to uncontrolled muscle contractions, paralysis, and ultimately, death of the insect [].

Toxicity

Aldicarb is highly toxic to humans and animals. Exposure can cause cholinergic poisoning, with symptoms like nausea, vomiting, diarrhea, dizziness, muscle weakness, and respiratory failure. It can be fatal in severe cases []. The World Health Organization classifies Aldicarb as "extremely hazardous" [].

Aldicarb undergoes several significant chemical transformations, primarily oxidation and hydrolysis:

- Oxidation: Aldicarb is rapidly oxidized to its sulfoxide and sulfone derivatives. Approximately 48% of aldicarb can convert to sulfoxide within a week under certain soil conditions, while conversion to sulfone occurs at a slower rate .

- Hydrolysis: The hydrolysis of aldicarb leads to the formation of oximes and nitriles, which are less toxic than the parent compound. The rate of hydrolysis is pH-dependent, exhibiting half-lives ranging from minutes at high pH levels to several months at neutral pH .

- Metabolism: In biological systems, aldicarb is metabolized primarily through hydrolysis and oxidation, yielding metabolites that retain some level of cholinesterase inhibitory activity .

The primary biological activity of aldicarb is its inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition results in a cholinergic crisis, characterized by symptoms such as salivation, lacrimation, urination, diarrhea, gastrointestinal distress, muscle twitching, and potentially respiratory failure in cases of severe poisoning . Unlike organophosphate pesticides, the effects of aldicarb are generally reversible upon cessation of exposure and administration of antidotes like atropine .

Aldicarb synthesis involves several steps:

- Initial Reaction: The process begins with the reaction of nitrosyl chloride with isobutylene to form a precursor compound.

- Formation of Aldicarb: This precursor is then reacted with methyl mercaptan and sodium hydroxide to yield aldicarb. The synthesis produces both E and Z geometric isomers .

- Commercial Production: Aldicarb is produced commercially in various formulations, typically as granules containing 5%, 10%, or 15% active ingredient for soil application .

Aldicarb is employed extensively in agriculture for pest control due to its systemic properties. Specific applications include:

- Crops: It is used on cotton, sugar beets, potatoes, sweet potatoes, peanuts, oranges, pecans, and various ornamental plants.

- Pest Control: Effective against insects like thrips, aphids, spider mites, and nematodes; it plays a crucial role in managing pest resistance to other insecticides .

Research indicates that aldicarb interacts significantly with biological systems:

- Toxicity Studies: Aldicarb's effects on acetylcholinesterase activity have been studied extensively in both animal models and human cases of accidental poisoning. These studies reveal rapid absorption through gastrointestinal and dermal routes and highlight the compound's acute toxicity profile .

- Metabolite Effects: The metabolites of aldicarb (sulfone and sulfoxide) also exhibit cholinesterase inhibition but differ in their kinetics and duration of action compared to the parent compound .

Several compounds share structural or functional similarities with aldicarb. Here are some notable examples:

Aldicarb's unique properties stem from its specific structure that allows it to be both an effective nematicide and an insecticide while exhibiting reversible cholinesterase inhibition compared to other similar compounds that may have more permanent effects on this enzyme system .

Cholinesterase Inhibition Kinetics

Aldicarb exerts its primary toxic effects through reversible inhibition of acetylcholinesterase, demonstrating distinctive kinetic properties that differentiate it from organophosphate compounds [1] [2] [3]. The cholinesterase inhibition mechanism involves carbamylation of the serine residue at the active site of the enzyme, forming an unstable carbamoylated complex [4] [5].

The inhibition kinetics of aldicarb demonstrate concentration-dependent effects with half-maximal inhibitory concentrations ranging from 1.5 to 5.0 micromolar across various mammalian species [1] [2] [3]. In vitro studies reveal that the carbamylated enzyme complex undergoes spontaneous decarbamylation with a half-life of 30-40 minutes, substantially shorter than the essentially irreversible phosphorylation observed with organophosphate compounds [3] [6]. This reversibility accounts for the relatively rapid recovery from aldicarb poisoning compared to organophosphate intoxication.

Kinetic analysis demonstrates that aldicarb inhibition follows competitive kinetics with distinct Michaelis constants varying by brain region. Studies in rat brain revealed that the carbamylation rate constants were highest in the pons, medulla oblongata, and cerebellum compared to other brain regions [1]. The enzyme-inhibitor dissociation constants also varied significantly among different brain regions, indicating tissue-specific variations in sensitivity to aldicarb inhibition [1].

The rate of carbamylation demonstrates time-dependent characteristics, with initial rapid binding followed by slower conformational changes in the enzyme structure [1] [2]. Plasma cholinesterase exhibits greater sensitivity than red blood cell cholinesterase in human studies, with 86% inhibition observed at doses as low as 0.1 milligrams per kilogram body weight [7] [8] [5]. Brain acetylcholinesterase shows the highest sensitivity, with 90% inhibition occurring at concentrations that produce minimal effects on muscle acetylcholinesterase [9] [10] [11].

Metabolic Pathways and Bioactivation

The metabolic transformation of aldicarb involves complex oxidative and hydrolytic pathways that significantly influence its toxicological profile [12] [13] [14]. The primary metabolic pathway involves thiooxidation mediated by cytochrome P450 enzymes, specifically CYP2C8 and CYP2C19, which convert aldicarb to its sulfoxide metabolite [13] [15]. This bioactivation reaction represents a critical toxicological concern as aldicarb sulfoxide demonstrates 23 to 47-fold greater acetylcholinesterase inhibitory potency than the parent compound [2] [12] [13].

Subsequent oxidation of aldicarb sulfoxide produces aldicarb sulfone through additional cytochrome P450-mediated reactions [13] [14]. However, aldicarb sulfone exhibits substantially reduced toxicity, with acetylcholinesterase inhibitory potency 25 to 60-fold lower than the sulfoxide metabolite [2] [12] [13]. The metabolic conversion rates demonstrate species-specific variations, with channel catfish showing significantly lower bioactivation capacity (Vmax = 0.040 nanomoles per minute per milligram protein) compared to mammalian species [12] [16].

The flavin-containing monooxygenase system also contributes to sulfoxide formation, particularly in species lacking robust cytochrome P450 activity [12] [17]. Studies in pig liver microsomes confirmed that flavin-containing monooxygenases primarily catalyze sulfoxide production while cytochrome P450 enzymes predominantly generate the sulfone metabolite [17].

Hydrolytic pathways represent alternative detoxification routes involving esterase-mediated cleavage of the carbamate bond [14] [18] [19]. These reactions produce aldicarb oxime and aldicarb nitrile derivatives, which demonstrate substantially reduced acetylcholinesterase inhibitory activity [20] [14] [18]. The hydrolytic degradation shows pH-dependent kinetics, with increased rates at elevated pH levels, particularly for the sulfoxide and sulfone metabolites [14].

Phase II conjugation reactions further facilitate elimination through glucuronidation and sulfation pathways [13] [19]. These conjugated metabolites demonstrate minimal biological activity and undergo rapid renal elimination [19]. The overall metabolic clearance results in predominantly urinary excretion accounting for 65-95% of administered dose within 24 hours [21] [19].

Acute vs. Chronic Exposure Effects

Acute aldicarb exposure produces rapid onset cholinergic symptoms due to acetylcholinesterase inhibition at synaptic and neuromuscular junctions [22] [23] [5]. The clinical manifestations include muscarinic effects such as excessive salivation, lacrimation, miosis, bronchial secretion, and gastrointestinal disturbances [22] [23] [5]. Nicotinic effects encompass muscle fasciculations, weakness, and potential respiratory paralysis at severe exposure levels [22] [23] [5].

The time course of acute toxicity demonstrates rapid absorption and distribution, with peak effects occurring within 1-3 hours of exposure [23] [5]. Recovery typically occurs within 6-8 hours due to spontaneous enzyme reactivation, unless lethal doses cause respiratory failure [23] [6]. Acute lethality studies establish oral LD50 values of 0.9 milligrams per kilogram in rats, with dermal LD50 values of 2.5 milligrams per kilogram [22] [6].

Chronic exposure effects present a more complex toxicological profile. Long-term studies demonstrate that repeated low-level exposure does not result in cumulative acetylcholinesterase inhibition due to the reversible nature of carbamate binding [23] [24] [5]. However, chronic exposure studies have identified potential immunological effects, with one epidemiological study reporting altered T-cell subset ratios in women consuming aldicarb-contaminated groundwater [25] [26].

Chronic neurotoxicity studies in avian models revealed delayed behavioral effects following early developmental exposure [27]. Chicks exposed to aldicarb during the first week after hatching or before hatching demonstrated persistent behavioral alterations extending beyond the acute cholinergic phase [27]. These findings suggest potential developmental neurotoxicity mechanisms distinct from acute cholinesterase inhibition.

Subchronic toxicity studies in rodents demonstrate that acetylcholinesterase inhibition remains the most sensitive endpoint across multiple exposure durations [2] [21] [23]. No-observed-adverse-effect levels based on cholinesterase inhibition range from 0.02 to 0.8 milligrams per kilogram per day depending on species and exposure duration [2] [21] [23]. Chronic studies extending to two years showed no evidence of carcinogenicity, with hyperactivity being the primary non-cholinergic effect observed in mice [23].

Species-Specific Sensitivity Variations

Substantial interspecies variations in aldicarb sensitivity reflect differences in metabolic capacity, acetylcholinesterase isoforms, and pharmacokinetic parameters [9] [12] [28] [27]. Avian species demonstrate particularly high sensitivity, with house sparrows showing the greatest susceptibility (LD50 = 0.8 milligrams per kilogram), while white leghorn chickens exhibit approximately 10-fold lower sensitivity (LD50 = 9.0 milligrams per kilogram) [27] [29].

Aquatic species display remarkable variability in aldicarb toxicity. Bluegill sunfish demonstrate extreme sensitivity with LC50 values of 50-63.6 micrograms per liter, while channel catfish show exceptional resistance with LC50 values of 9.7 milligrams per liter [9] [11] [29]. This 150-fold difference in sensitivity correlates with metabolic capacity differences, as channel catfish demonstrate significantly reduced bioactivation of aldicarb to its toxic sulfoxide metabolite [12] [16] [11].

The resistance observed in channel catfish results from low flavin-containing monooxygenase expression and reduced cytochrome P450-mediated sulfoxidation capacity [12] [30]. Comparative studies between channel catfish and rainbow trout revealed that rainbow trout produce significantly more toxic metabolites and demonstrate a three-fold higher aldicarb sulfoxide to aldicarb ratio [9]. This metabolic difference explains the substantial sensitivity variation between these fish species.

Marine invertebrates demonstrate extremely high sensitivity to aldicarb, with mysid shrimp showing LC50 values of 13-16 micrograms per liter [29]. The high sensitivity in invertebrates likely reflects differences in acetylcholinesterase structure and the absence of efficient detoxification mechanisms [29]. Freshwater invertebrates such as Daphnia magna also demonstrate high sensitivity with LC50 values of 0.41 milligrams per liter [29].

Mammalian species generally show relatively consistent sensitivity patterns, with most rodent species demonstrating LD50 values in the range of 0.8-2.0 milligrams per kilogram [22] [23] [27]. However, age-related sensitivity differences exist within species, with juvenile animals typically showing greater susceptibility than adults [27] [5]. Comparative cholinesterase assays demonstrate that postnatal day 11 rat pups exhibit 4.8-fold greater sensitivity than adult rats [5].

Physical Description

White crystals with a slightly sulfurous odor; [CAMEO]

COLOURLESS CRYSTALS.

White crystals with a slightly sulfurous odor. Commercial formulations are granular.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

decomposes

Heavy Atom Count

Density

Specific gravity: 1.1950 at 25 °C

1.195

LogP

log Kow = 1.13

1.36

Odor

Decomposition

... Decomposes rapidly in alkaline media & at temperatures above 100 °C.

Rapidly converted by oxidizing agents to the sulfoxide, which is more slowly oxidized to the sulfone (aldoxycarb q.v.).

Appearance

Melting Point

99-100 °C

100 °C

210-214 °F

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

0.0000347 [mmHg]

2.9X10-5 mm Hg at 20 °C

Vapor pressure, Pa at 25 °C: 0.01

<0.5 mmHg

Pictograms

Acute Toxic;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

Aldicarb is readily absorbed from GI tract of treated animals. Excretion of radiolabeled cmpd admin to rats is primarily in urine, as approx 80% appears within 24 hr, with additional 1% in feces. Only traces of unchanged parent cmpd were found in excreta. When aldicarb is labeled on n-methyl carbon or carbonyl carbon large portion of radioactivity is found in expired air as (14)CO2. Very little aldicarb residues are found in tissues or carcasses of treated animals.

To measure the excretion of aldicarb admin repeatedly, dogs were maintained on diets determining an intake of 0.75 mg/dog/day for 20 days before & 10 days after being given a single (14)C-labeled dose. Of the radioactivity recovered in the urine, 90% was found within 24 hr after admin of the radiolabeled aldicarb.

Aldicarb is readily absorbed through the gut in rats and cows and through the skin in rats and rabbits. It is rapidly metabolized and excreted within 24 hours of exposure, almost all of the toxic and nontoxic metabolites being excreted in urine.

For more Absorption, Distribution and Excretion (Complete) data for ALDICARB (10 total), please visit the HSDB record page.

Metabolism Metabolites

... Aldicarb is metabolized by both oxidative pathways and hydrolytic processes. Oxidation results in cmpd which are also active cholinesterase inhibitors, while hydrolysis produces cmpd of little or no insecticidal activity or toxicity to other organisms.

The major route of elimination of Temik-(35)S /aldicarb/ ... admin to lactating cow was by way of urine. Extracted and tentatively identified in milk were 11 compounds, incl temik sulfoxide and sulfone, oxime sulfoxide and sulfone, nitrile sulfoxide & sulfone, temik oxime, and 4 unidentified compounds. Metabolites identified in urine were qualitatively identical but differed quantitatively. Only 5 metabolites were identified in feces: temik oxime, oxime sulfoxide, temik sulfoxide, temik sulfone and nitrile sulfone.

In rats, sulfoxide accounted for 40% of dose /of aldicarb/ and sulfone for 1%; both ... are more potent anticholinesterases than aldicarb. Metabolite in cow's milk and urine was hydroxymethyl analogue of sulfone; two other bovine metabolites were 2-methyl-2-(methylsulfinyl)propanol and 2-methyl-2-(methylsulfonyl)propanol.

For more Metabolism/Metabolites (Complete) data for ALDICARB (16 total), please visit the HSDB record page.

Associated Chemicals

Aldicarb sulfone;1646-88-4

Wikipedia

Biological Half Life

... Aldicarb was metabolized in channel catfish to aldicarb sulfoxide, along with the formation of minor hydrolytic products. The toxicokinetics of aldicarb in catfish are bi-compartmental with rapid elimination (t1/2 = 1.9 hr). ...

Use Classification

INSECTICIDES

Methods of Manufacturing

Produced by the reaction of methyl isocyanate with 2-methyl-2-(methylthio)propionaldehyde.

Preparation: L. K. Payne, Jr., M. H. J. Weiden, French patent 1377474; eidem, United States of America patent 3217037 (1963, 1965 both to Union Carbide)

General Manufacturing Information

Aldicarb was first registered in 1970. Marketing of aldicarb was stopped in Long Island in 1980 due to high levels of aldicarb degradates found in ground water there. In 1981, aldicarb was classified as a restricted use pesticide and in 1984 was placed under Special Review. Aldicarb is currently under Special Review because of concerns regarding ground water contamination. Position Documents (PD's) 1 and 2/3 were published on 7/11/84 (49 FR 28320) and 6/29/88 (53 FR 24630), respectively. A Special Review Data Call-In-Notice (DCI) was issued 6/3/89 requiring the registrant to submit additional ground water data. In addition, because a National Food Survey identified discrepancies between anticipated residues in foods and actual residues from food survey samples, the Special Review required a variety of studies related to use on potatoes and citrus crops. In 1990, the sale of aldicarb on potatoes was voluntarily suspended due to detection of tolerance-exceeding aldicarb residues on individual potatoes. The registrant agreed to dietary risk reduction actions involving voluntary cancellation of use on bananas and registration amendments for uses on potatoes, sweet potatoes, oranges and grapefruit. The registrant subsequently submitted extensive field residue and commercial storage and processing data showing that more controlled application techniques would ensure residues below the established tolerance and would not pose any increased dietary risk. The use on potatoes was re-instated in the states of FL, ID, WA and OR, after new application methods demonstrated significantly lower residues in potatoes. Although dietary risk concerns relating to use on potatoes have been resolved, aldicarb remains in EPA's Special Review process because of concerns about risks of ground water contamination. In 1998, the Agency issued a proposal as part of Special Review to manage risks due to ground water concerns through national measures consisting of the prohibition of aldicarb use within 300 feet of a drinking water well, and geographically specific measures consisting of the requirement for State Management Plans. The Agency will begin the process to close out the Special Review of aldicarb in the near future.

The WHO Recommended Classification of Pesticides by Hazard identifies aldicarb (technical grade) as Class IA: extremely hazardous; Main Use: insecticide applied to soil: not used with herbicides or plant growth regulators.

/Aldicarb/ ... insecticidal properties were first described by Weiden MHJ et al; J Econ Entomol 58: 154 (1965). Introduced by the Union Carbide corporation (US patent 3,217,037) as code number 'UC21 149'; trade mark 'Temik'.

As the result of the aldicarb contamination of drinking water wells, Union Carbide Corporation excluded the use of aldicarb products in Suffolk County, Long Island, New York. The company also limited the use of aldicarb products to once every two years and only after plant emergency in the States of Maine and Wisconsin and the Counties of Hartford in Connecticut; Kent and New Castle in Delaware; Franklin and Hampshire in Massachusetts; Worchester in Maryland; Atlantic, Burlington, Cumberland, Monmouth and Salem in New Jersey; Newport and Washington in Rhode Island; and Accomack and Northampton in Virginia. Aldicarb may be applied at planting at the 1 lb active ingredient/acre rate for aphid control in the State of Maine.

For more General Manufacturing Information (Complete) data for ALDICARB (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: ASTM D5315; Procedure: high performance liquid chromatography with post-column derivatization; Analyte: aldicarb; Matrix: ground water and finished drinking water; Detection Limit: 1 ug/L.

Method: EPA-OGWDW/TSC 531.2; Procedure: high performance liquid chromatography with postcolumn derivitization; Analyte: aldicarb; Matrix: finished drinking waters; Detection Limit: 0.026 ug/L.

Method: EPA-ORD/EPA-OST 538; Procedure: direct aqueous injection-liquid chromatography/tandem mass spectrometry; Analyte: aldicarb; Matrix: drinking water; Detection Limit: 0.03 ug/L.

For more Analytic Laboratory Methods (Complete) data for ALDICARB (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Interactions

Aldicarb was administered orally to male rats alone and in combination with a series of eight organophosphate esters or one carbamate ester, all anti-cholinesterase agents, to examine the potential interactive or additive effects. Results of the study, using proportions of the acute lethal dose of each material alone and in combination with aldicarb, showed a simple additive effect with all materials tested. Aldicarb was not found to potentiate the acute oral toxicity of other anticholinesterase agents. Further studies were reported on the potential interaction of aldicarb with alpha-naphthol, aldicarb sulfoxide with aldicarb sulfone and aldicarb sulfone with parathion administered orally and aldicarb with alpha-naphthol or with carbaryl administered by the intraperitoneal route. In no case were any interactions greater tnan the predicted additive effects.

Previous studies in our laboratory indicated gender differences in salinity-enhanced acute toxicity of aldicarb in Japanese medaka with females being more susceptible. In the current study, the effects of the sex steroids, 17beta estradiol (E2) and testosterone (T) on aldicarb toxicity was examined. Adult Japanese medaka were separated by sex and exposed to 100 ug/l E2 or T for 6 days followed by exposure to the 96-hr LC50 (0.5 mg/L) of aldicarb. The toxicity of aldicarb to adult males was significantly lowered by E2 and T whereby the mortality % was reduced to 23.3 +/- 5.8% and 3.3 +/- 5.8%, respectively, compared to the fish not receiving steroids (46.7 +/- 5.8% mortality). In females, T caused significant reduction in aldicarb toxicity to 16.7 +/- 5.8%, while E2 significantly enhanced the toxicity to 96.7 +/- 5.8% mortality. Since the flavin-containing monooxygenase (FMO) enzyme system had been shown to play a critical role in aldicarb toxicity, the effect of E2 and T on FMO expression was examined. Gill FMO activity showed a direct correlation with the overall toxicity of aldicarb in both male and female medaka. Expression of FMO1-like protein was significantly reduced by T in male livers and gills, and T did not affect the expression of FMOs in female tissues. In contrast, E2 significantly reduced FMO1-like protein expression in male gills and female livers, as well as FMO3 expression in both male and female livers, but significantly increased gill FMO1 expression in females. Since aldicarb acts by inhibiting the enzyme cholinesterase (ChE), the effect of sex hormones on the activity of this enzyme was also examined. In both male and female medaka, T counteracted the inhibitory effect of aldicarb on muscle ChE. In male fish, E2 had similar effects but did not seem to counteract the ChE inhibition in females. In conclusion, E2 and T modulation of aldicarb toxicity in Japanese medaka seems to be mediated via alteration of gill FMO and ChE actitivies.

Toxic interactions between cupric-sulfate and zineb or aldicarb were studied in rats. Male albino-rats were gavaged daily with cupric-sulfate, zineb, or aldicarb alone or in combination for 9 weeks. The cupric-sulfate dose was equivalent to 2% of the oral lethal median dose (LD50). The zineb and aldicarb doses were equal to 1, 2, and 5% of their oral LD50s, designated, low, medium, and high, respectively. Body weight gain was monitored. The rats were killed after 9 weeks. Standard hematologic and serum chemistry parameters were determined. Most treated rats showed emaciation, aggressiveness, and cachexia toward the end of the 9 week dosing period. All groups treated with zineb and aldicarb showed significantly decreased body weight gains relative to those given cupric-sulfate. A synergistic decrease in body weight gain occurred in rats given cupric-sulfate plus zineb. The medium and high doses of zineb and the high dose of aldicarb significantly decreased thymus weight. Cupric-sulfate interacted with the high dose of zineb to cause a synergistic decrease in thymus weight. Adrenal and testes weights were significantly decreased in rats dosed with cupric-sulfate plus zineb. All zineb and aldicarb treatments except the low dose of zineb significantly decreased hemoglobin values and red blood cell and platelet counts. White blood cell counts were significantly decreased in rats treated with the high dose of zineb and the medium and high doses of aldicarb alone or in combination with cupric-sulfate. Zineb caused a dose related increase in serum alkaline-phosphatase activity which was enhanced by cupric-sulfate. All treatments significantly increased serum alanine-aminotransferase activity and decreased cholinesterase activity. Serum triglyceride concentrations were significantly decreased by the high and medium doses of zineb and aldicarb. The authors conclude that cupric-sulfate interacts synergistically with zineb or aldicarb to induce a variety of hematologic and serological changes.

For more Interactions (Complete) data for ALDICARB (7 total), please visit the HSDB record page.

Stability Shelf Life

Analysis ... indicated that this material had not changed under storage conditions for approx 4 years.

Stable in neutral, acidic, & weakly alkaline media.